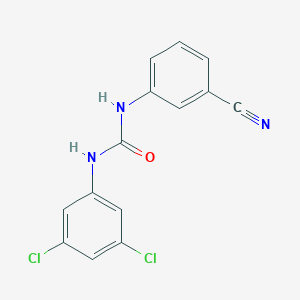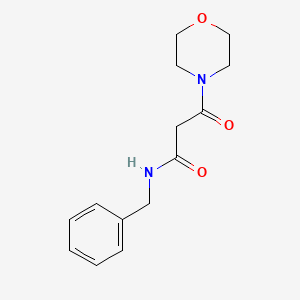
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea, also known as CDCDU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of urea derivatives and exhibits remarkable biological activity, making it a promising candidate for drug development.
作用機序
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea exerts its biological activity by inhibiting various molecular targets, including protein kinase C (PKC), phosphodiesterase (PDE), and glycogen synthase kinase-3β (GSK-3β). Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and improvement of insulin sensitivity. Additionally, this compound has been found to modulate the activity of various signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.
実験室実験の利点と制限
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has several advantages for use in laboratory experiments, including its potent biological activity, ease of synthesis, and low toxicity. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experimental settings.
将来の方向性
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has significant potential for use in drug development, and several areas of future research can be explored. These include the development of novel analogs of this compound with improved solubility and bioavailability, the investigation of the molecular mechanisms underlying its anti-tumor and anti-inflammatory activity, and the evaluation of its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent biological activity and has potential applications in the treatment of cancer, diabetes, and inflammation. Further research is needed to fully understand its mechanisms of action and to develop novel analogs with improved properties.
合成法
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with potassium cyanate, followed by the reaction with 3-cyanophenyl isocyanate. Another method involves the reaction of 3-cyanophenyl isocyanate with 3,5-dichloroaniline in the presence of a base.
科学的研究の応用
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been extensively studied for its potential use in the treatment of cancer, diabetes, and inflammation. Studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have potential applications in the treatment of diabetes by improving insulin sensitivity.
特性
IUPAC Name |
1-(3-cyanophenyl)-3-(3,5-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-5-11(16)7-13(6-10)19-14(20)18-12-3-1-2-9(4-12)8-17/h1-7H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKLMFCYNAZGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)

![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)